![molecular formula C16H15ClN2O4 B5703230 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B5703230.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide, also known as clofencet, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 372.81 g/mol.
Mechanism of Action
Clofencet works by binding to the active site of CYP2E1 and inhibiting its activity. This leads to a decrease in the metabolism of xenobiotics that are normally metabolized by this enzyme, resulting in a reduction in their toxicity.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can have various biochemical and physiological effects, including reducing the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver, as well as decreasing the levels of pro-inflammatory cytokines. It has also been shown to protect against oxidative stress-induced liver injury and reduce the severity of liver fibrosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its specificity for CYP2E1, which allows for the selective inhibition of this enzyme without affecting other cytochrome P450 enzymes. However, one limitation is that 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide, including investigating its potential as a therapeutic agent for liver diseases, such as alcoholic liver disease and non-alcoholic fatty liver disease. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 3-nitrobenzoyl chloride in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
Clofencet has been used in various scientific research applications, including as a selective inhibitor of the enzyme cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of many xenobiotics, including ethanol and acetaminophen, and has been linked to the development of various diseases, such as liver cancer and alcoholic liver disease.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-14(7-11(2)16(10)17)23-9-15(20)18-12-4-3-5-13(8-12)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPREIXQPNPRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
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